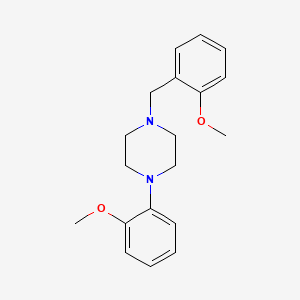![molecular formula C20H20FN3O B5887186 3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5887186.png)
3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the indole class of compounds. It was first synthesized in 2012 by Pfizer as a potential pharmaceutical drug. However, it has since been used as a recreational drug due to its psychoactive effects.
作用机制
3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole acts as a potent agonist of CB1 and CB2 receptors, which are G protein-coupled receptors. When 3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole binds to these receptors, it activates a signaling cascade that ultimately leads to the modulation of various physiological processes. The exact mechanism of action of 3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole is not fully understood, but it is thought to involve the activation of intracellular signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole has been shown to have a variety of biochemical and physiological effects, including the modulation of pain sensation, appetite, and mood regulation. It has also been shown to have neuroprotective effects and to modulate the immune system. However, the exact effects of 3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole on the body are not fully understood, and further research is needed to fully elucidate its effects.
实验室实验的优点和局限性
3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole has several advantages for lab experiments, including its high potency and selectivity for CB1 and CB2 receptors. It is also relatively easy to synthesize and purify, making it a useful tool for studying the endocannabinoid system. However, 3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole also has several limitations, including its potential for abuse and its lack of selectivity for other receptors. It is important to use caution when handling 3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole and to follow strict safety protocols.
未来方向
There are several future directions for research on 3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole, including the development of more selective agonists and antagonists for CB1 and CB2 receptors. Further research is also needed to fully elucidate the biochemical and physiological effects of 3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole and to investigate its potential as a therapeutic drug. Additionally, more research is needed to understand the potential risks associated with the recreational use of 3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole and other synthetic cannabinoids.
合成方法
3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole is synthesized by reacting 1-(4-fluorobenzoyl)piperazine with 1H-indole-3-carboxaldehyde in the presence of a strong base, such as potassium carbonate. The reaction is carried out in a solvent, such as acetonitrile, at an elevated temperature, typically around 100°C. The product is then purified by column chromatography or recrystallization.
科学研究应用
3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole has been used in scientific research to study the endocannabinoid system and its receptors. It has been shown to bind to both CB1 and CB2 receptors, which are involved in various physiological processes, including pain sensation, appetite, and mood regulation. 3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole has also been used to investigate the effects of synthetic cannabinoids on the brain and behavior.
属性
IUPAC Name |
(2-fluorophenyl)-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-18-7-3-1-6-17(18)20(25)24-11-9-23(10-12-24)14-15-13-22-19-8-4-2-5-16(15)19/h1-8,13,22H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYXFKIVQJTBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-fluorophenyl)[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5887111.png)
![N-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5887116.png)


![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5887142.png)



![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5887168.png)
![N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5887171.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5887175.png)
![methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B5887176.png)
![methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5887190.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887195.png)